molecular formula C10H12BrNO B1521871 (7-Bromo-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol CAS No. 356780-61-5

(7-Bromo-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol

Cat. No. B1521871
CAS RN: 356780-61-5
M. Wt: 242.11 g/mol
InChI Key: SXNOASUKXWYZMT-UHFFFAOYSA-N
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Description

“(7-Bromo-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol” is a chemical compound with the CAS Number: 356780-61-5 . It has a molecular weight of 242.12 and its IUPAC name is (7-bromo-1,2,3,4-tetrahydro-3-isoquinolinyl)methanol .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H12BrNO/c11-9-2-1-7-4-10(6-13)12-5-8(7)3-9/h1-3,10,12-13H,4-6H2 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a light yellow solid . It is insoluble in water .

Scientific Research Applications

Pharmaceutical Intermediate

This compound is primarily used as a pharmaceutical intermediate . It serves as a building block in the synthesis of various pharmaceutical agents. Its bromine atom can be strategically replaced or used in coupling reactions to create new molecules with potential therapeutic effects.

Medicinal Chemistry Research

The tetrahydroisoquinoline scaffold is a key feature in many biologically active molecules. Researchers can modify this compound to study the structure-activity relationship (SAR) in medicinal chemistry, leading to the development of new drugs .

Antitumor Research

Some tetrahydroisoquinoline derivatives have shown antitumor properties. By modifying the compound, scientists can explore its use in creating antitumor agents, studying its mechanism of action, and evaluating its efficacy in cancer treatment .

Safety and Hazards

The compound has a hazard classification of Acute Tox. 4 Oral . The hazard statements include H302, indicating that it is harmful if swallowed .

properties

IUPAC Name

(7-bromo-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO/c11-9-2-1-7-4-10(6-13)12-5-8(7)3-9/h1-3,10,12-13H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXNOASUKXWYZMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NCC2=C1C=CC(=C2)Br)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(7-Bromo-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol

Synthesis routes and methods

Procedure details

To a solution of methyl 7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate (1.0 g, 3.7 mmol) in tetrahydrofuran (20 mL) was added 1.0 M of lithium tetrahydroaluminate in tetrahydrofuran (7.40 mL, 7.40 mmol, Aldrich Cat. No. 212776) dropwise at 0° C. The solution was stirred at 0° C. for 2 h. Water (0.3 mL), 15% NaOH aqueous solution (0.3 mL) and water (1.0 mL) were added dropwise in sequence to the reaction solution. The suspension was filtered through a pad of celite, and washed with ether. The filtrate was concentrated to afford the desired compound which was directly used in the next step reaction without further purification. LCMS (M+H)+: m/z=242.2.
Quantity
1 g
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reactant
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20 mL
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0.3 mL
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0.3 mL
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1 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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